molecular formula C18H29Cl3NO3P B1668522 Cgp 54626 hydrochloride CAS No. 149184-21-4

Cgp 54626 hydrochloride

Cat. No.: B1668522
CAS No.: 149184-21-4
M. Wt: 444.8 g/mol
InChI Key: ZQCFHOVIXCJPLE-LINSIKMZSA-N
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Description

CGP 54626 hydrochloride is a potent and selective antagonist of the gamma-aminobutyric acid type B receptor. This compound is widely used in scientific research to investigate the role of gamma-aminobutyric acid type B receptors in neurological signaling. It has an inhibitory concentration 50 value of 4 nanomolar, making it highly effective in blocking gamma-aminobutyric acid type B receptor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 54626 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phosphinic acid moiety and the subsequent coupling with the appropriate amine. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

CGP 54626 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphinic acid derivatives, while substitution reactions can produce a range of functionalized analogs .

Scientific Research Applications

CGP 54626 hydrochloride is extensively used in scientific research across various fields:

    Chemistry: It serves as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor antagonists.

    Biology: Researchers use it to investigate the role of gamma-aminobutyric acid type B receptors in cellular signaling and neurotransmission.

    Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and depression.

    Industry: It is utilized in the development of new pharmaceuticals targeting gamma-aminobutyric acid type B receptors .

Mechanism of Action

CGP 54626 hydrochloride exerts its effects by binding to the orthosteric site of the gamma-aminobutyric acid type B receptor, thereby blocking the receptor’s activity. This inhibition prevents the receptor from mediating its usual inhibitory neurotransmission, leading to altered neuronal signaling. The molecular targets include the gamma-aminobutyric acid type B receptor subunits, and the pathways involved are primarily related to neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP 54626 hydrochloride is unique due to its high potency and selectivity for the gamma-aminobutyric acid type B receptor. Its inhibitory concentration 50 value of 4 nanomolar is significantly lower than that of similar compounds, making it a preferred choice for research studies requiring precise modulation of gamma-aminobutyric acid type B receptor activity .

Properties

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCFHOVIXCJPLE-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl3NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164189
Record name Cgp 54626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149184-21-4
Record name Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149184-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgp 54626
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 54626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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